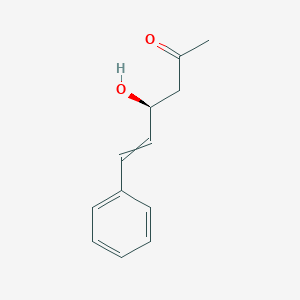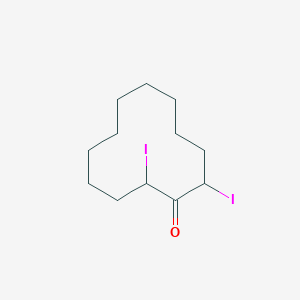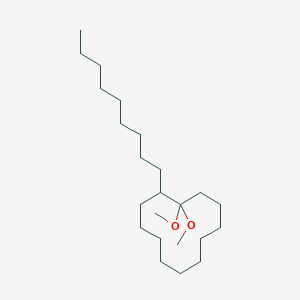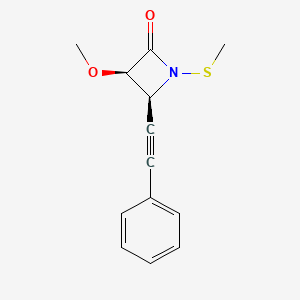
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of benzaldehyde with a suitable enolate, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Conditions often involve Lewis acids like AlCl₃ (Aluminum chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxo-6-phenylhex-5-en-2-one.
Reduction: Formation of 4-hydroxy-6-phenylhexan-2-one.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-Hydroxy-6-phenylhex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and enone reduction. It serves as a model substrate for understanding the mechanisms of these enzymatic processes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various products.
Mécanisme D'action
The mechanism of action of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-Hydroxy-6-phenylhex-5-en-2-one: The enantiomer of the compound, differing in stereochemistry.
4-Hydroxy-6-phenylhex-5-en-2-one: The racemic mixture containing both (4S) and (4R) forms.
4-Oxo-6-phenylhex-5-en-2-one: The oxidized form of the compound.
Uniqueness
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for studying chiral effects in chemical and biological systems.
Propriétés
Numéro CAS |
645401-50-9 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8,12,14H,9H2,1H3/t12-/m1/s1 |
Clé InChI |
UXFOPBHZBIELIF-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |
SMILES canonique |
CC(=O)CC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)



